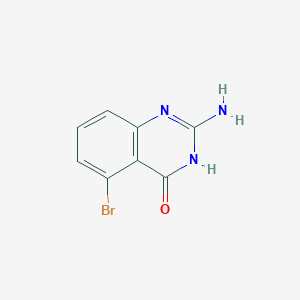

2-Amino-5-bromoquinazolin-4-ol

Description

BenchChem offers high-quality 2-Amino-5-bromoquinazolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromoquinazolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABUXSHYCDPHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mass Spectrometry Analysis of 2-Amino-5-bromoquinazolin-4-ol

This guide serves as an advanced technical resource for the mass spectrometric characterization of 2-Amino-5-bromoquinazolin-4-ol . It is designed for analytical chemists and pharmaceutical scientists requiring high-fidelity structural confirmation and quantitative method development.[1]

Executive Summary

2-Amino-5-bromoquinazolin-4-ol is a critical pharmacophore often utilized as a scaffold in the development of HSP90 inhibitors and antiviral agents.[1] While nominally an alcohol, this compound predominantly exists as the 2-amino-5-bromoquinazolin-4(3H)-one tautomer in solution and gas phase.[1]

This guide provides a validated framework for the analysis of this molecule, focusing on its unique bromine isotopic signature, tautomeric influence on ionization, and specific collision-induced dissociation (CID) pathways.

Molecular Architecture & MS Properties[1][2][3][4]

Understanding the physicochemical behavior of the analyte is the prerequisite for successful MS method development.

Tautomerism and Ionization Site

The "4-ol" nomenclature is chemically misleading in the context of mass spectrometry. The compound favors the lactam (keto) tautomer.

-

Protonation Site: In positive Electrospray Ionization (ESI+), protonation occurs preferentially at N1 of the pyrimidine ring or the exocyclic 2-amino group, stabilized by resonance with the carbonyl oxygen.

-

Implication: The precursor ion is stable, requiring moderate collision energy (CE) for fragmentation.

The Bromine Isotopic Fingerprint

The presence of a bromine atom at position 5 provides a definitive diagnostic tool—the "Twin Peak" effect. Bromine exists as two stable isotopes,

Table 1: Calculated Monoisotopic Masses (Protonated

Critical QC Check: Any mass spectrum attributed to this compound must display this 1:1 doublet separated by 2.0 Da. Absence of this pattern indicates de-bromination or misidentification.[1]

Experimental Protocol: Sample Preparation & Ionization

Solvents and Solubility

The quinazolinone core is sparingly soluble in pure water.

-

Stock Solution: Dissolve 1 mg/mL in DMSO .

-

Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.[1]

-

Why Formic Acid? The acidic modifier ensures full protonation of the basic N1/amine sites, maximizing sensitivity in ESI+ mode.

LC-MS/MS Conditions (Recommended)

-

Polarity: Positive (

) -

Capillary Voltage: 3.0 – 3.5 kV

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

-

Desolvation Temp: 350°C (High temp required for rigid heterocycles)

Fragmentation Mechanics (MS/MS)

The fragmentation of 2-amino-5-bromoquinazolin-4(3H)-one follows distinct pathways governed by the stability of the quinazoline core and the lability of the heteroatoms.

Primary Dissociation Pathways

Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary cleavage events:

-

Pathway A: Deamidation (Loss of

)-

Mechanism: Cleavage of the exocyclic C-N bond at position 2.

-

Delta: -17 Da[1]

-

Product:

223 / 225

-

-

Pathway B: Retro-Diels-Alder (RDA) / Isocyanate Loss [1]

-

Mechanism: Cleavage of the pyrimidine ring (breaking N3-C4 and C2-N1 bonds), resulting in the loss of Isocyanic Acid (

). -

Delta: -43 Da[1]

-

Product:

197 / 199 -

Significance: This is often the Base Peak in quinazolinone spectra.

-

-

Pathway C: Carbonyl Ejection (Loss of

)-

Mechanism: Direct extrusion of carbon monoxide from the lactam moiety.

-

Delta: -28 Da[1]

-

Product:

212 / 214

-

Fragmentation Visualization

The following diagram illustrates the structural relationships and mass transitions.

Figure 1: Proposed fragmentation tree for 2-Amino-5-bromoquinazolin-4-ol. Green node indicates the most likely quantifier ion.

Quantitative Method Development (MRM)

For pharmacokinetic (PK) or impurity profiling studies using Triple Quadrupole (QqQ) systems, Multiple Reaction Monitoring (MRM) is the standard.

Strategy:

-

Select the

isotope ( -

Use the

isotope (

Table 2: Recommended MRM Transitions

| Precursor Ion ( | Product Ion ( | Neutral Loss | Collision Energy (eV) | Purpose |

| 240.0 | 197.0 | 20 - 25 | Quantifier | |

| 240.0 | 223.0 | 15 - 20 | Qualifier 1 | |

| 242.0 | 199.0 | 20 - 25 | Confirmation |

Note: Collision energies are estimates. Perform a "CE Ramp" experiment (10V to 50V) to determine the optimal intensity for your specific instrument platform.

Impurity & Metabolite Profiling

In drug development, this molecule is often an intermediate.[1] Common impurities or metabolic products include:

-

De-brominated Analog:

-

Hydroxylated Metabolite:

-

Mass:

256 / 258 ( -

Mechanism: Oxidation of the phenyl ring (common in P450 metabolism).

-

References

-

NIST Mass Spectrometry Data Center. "Isotopic Compositions and Atomic Weights of the Elements." National Institute of Standards and Technology.[1] Available at: [Link]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms including RDA and neutral losses).

-

Holčapek, M., et al. (2010).[1] "Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (General reference for quinazoline fragmentation patterns).

-

PubChem. "2-Amino-5-bromo-4-hydroxyquinazoline Compound Summary."[1] National Center for Biotechnology Information.[1] Available at: [Link]

Sources

- 1. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromoquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-bromoquinazolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational chemical principles, predicted properties, and established analytical methodologies to offer a robust framework for its study and application. We will delve into its structural attributes, predicted physicochemical parameters, likely synthetic pathways, and potential biological significance, with a strong emphasis on the practical experimental techniques required for its thorough characterization.

Molecular Structure and Core Properties

2-Amino-5-bromoquinazolin-4-ol belongs to the quinazolinone class of heterocyclic compounds, which are known for their diverse pharmacological activities.[1][2] The core structure consists of a pyrimidine ring fused to a benzene ring, with an amino group at position 2, a bromine atom at position 5, and a hydroxyl group at position 4, leading to the quinazolin-4-ol tautomer. The presence of the bromine atom and the amino and hydroxyl groups significantly influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical determinants of its behavior in biological systems.

Table 1: Core Properties of 2-Amino-5-bromoquinazolin-4-ol

| Property | Value | Source |

| Chemical Formula | C₈H₆BrN₃O | [3] |

| Molecular Weight | 240.06 g/mol | [3] |

| CAS Number | 937668-63-8 | [3] |

| Canonical SMILES | C1=CC(=C(C2=C1N=C(N)N=C2O)Br) | PubChem (Predicted) |

| InChI | InChI=1S/C8H6BrN3O/c9-5-2-1-3-6-7(5)11-8(12)10-4(6)13/h1-3H,(H3,10,11,12,13) | PubChem (Predicted) |

Predicted Physicochemical Properties: A Computational Approach

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physicochemical properties. These predictions are crucial in the early stages of drug discovery for virtual screening and lead optimization. The following table summarizes the predicted properties for 2-Amino-5-bromoquinazolin-4-ol from reputable computational sources. It is imperative to note that these are theoretical values and require experimental validation.

Table 2: Predicted Physicochemical Properties of 2-Amino-5-bromoquinazolin-4-ol

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | >300 °C | High melting point suggests strong intermolecular forces and a stable crystal lattice. |

| Boiling Point | ~523.5 °C | High boiling point indicates low volatility. |

| LogP (o/w) | 1.5 - 2.0 | Indicates moderate lipophilicity, which is often favorable for cell membrane permeability. |

| Water Solubility | Low | Expected to have limited aqueous solubility, a common challenge for quinazolinone derivatives. |

| pKa (acidic) | ~7.5 - 8.5 | The hydroxyl group is predicted to be weakly acidic. |

| pKa (basic) | ~2.0 - 3.0 | The amino group and pyrimidine nitrogens are predicted to be weakly basic. |

| Topological Polar Surface Area (TPSA) | 79.9 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 2 | The amino and hydroxyl groups can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atoms and the carbonyl oxygen can accept hydrogen bonds. |

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic approach would start from 2-amino-5-bromobenzoic acid. This starting material can be reacted with a cyanating agent, such as cyanamide or a derivative, in a cyclization reaction to form the quinazolinone ring system.

Caption: Proposed synthesis of 2-Amino-5-bromoquinazolin-4-ol.

Causality Behind Experimental Choices:

-

Starting Material: 2-Amino-5-bromobenzoic acid is a commercially available and logical precursor as it contains the substituted benzene ring required for the final product.

-

Reagent: Cyanamide is a simple and effective source of the N-C-N unit needed to form the pyrimidine portion of the quinazolinone ring.

-

Reaction Conditions: The cyclization is typically acid- or base-catalyzed and may require heating to proceed at a reasonable rate. The choice of solvent and catalyst would need to be optimized to maximize the yield and purity of the product.

Purification and Purity Assessment

Purification of the synthesized 2-Amino-5-bromoquinazolin-4-ol would likely involve recrystallization from a suitable solvent to remove unreacted starting materials and byproducts. The purity of the final compound is critical for accurate physicochemical and biological evaluation. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[4][5]

Experimental Protocol: Purity Determination by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

-

Mobile Phase Preparation: A gradient of two solvents is typically used.

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., DMSO or methanol) to a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point for method development.

-

-

Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for in vitro biological screening.

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is essential for understanding a compound's behavior and for building reliable structure-activity relationships (SAR).

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the chemical structure of a synthesized compound.[6][7]

Experimental Workflow: Structural Elucidation

Caption: Workflow for structural confirmation.

Step-by-Step Methodologies:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, due to the potential for low solubility in other solvents).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum to identify the protons on the aromatic ring and the amino group.

-

Analyze the chemical shifts in the ¹³C spectrum to identify all carbon atoms in the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all signals.[7]

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

The presence of a molecular ion peak corresponding to the calculated molecular weight (240.06 for C₈H₆BrN₃O) confirms the molecular formula. The isotopic pattern of bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 isotopic cluster, providing strong evidence for the presence of a single bromine atom.

-

Solubility Determination

Solubility is a critical parameter that influences a compound's absorption and distribution. Both kinetic and thermodynamic solubility are important in drug discovery.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations (e.g., 1-200 µM).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Analysis: Analyze the samples by nephelometry (light scattering) or by filtering/centrifuging to remove precipitate followed by quantification of the supernatant by UV-Vis spectroscopy or LC-MS.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding. For poorly soluble compounds, pKa determination can be challenging.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

-

Sample Preparation: Prepare solutions of the compound in each buffer at a constant concentration.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Data Analysis: The pKa can be determined by plotting the absorbance at a specific wavelength (where the ionized and neutral forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Biological Relevance and Potential Applications

The 2-aminoquinazolin-4-one scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide range of biological activities.[1][2]

Kinase Inhibition

Many 2-aminoquinazoline derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[8][9] The 2-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The quinazolinone core serves as a scaffold to position other substituents that can interact with different regions of the ATP-binding pocket, leading to high affinity and selectivity.

Logical Relationship: Structure to Kinase Inhibition

Caption: Key structural features and their roles in kinase inhibition.

Potential as an Anticancer Agent

Given the prevalence of quinazolinone-based kinase inhibitors in oncology (e.g., gefitinib, erlotinib), 2-Amino-5-bromoquinazolin-4-ol represents a lead compound for the development of novel anticancer agents.[10][11] The bromine atom at position 5 can potentially engage in halogen bonding or occupy a hydrophobic pocket within the target kinase, potentially enhancing potency or selectivity. Further studies, including in vitro screening against a panel of cancer cell lines and kinase assays, would be necessary to validate this potential.[12][13]

Conclusion

2-Amino-5-bromoquinazolin-4-ol is a compound with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. While specific experimental data for this molecule is currently limited, this guide provides a comprehensive framework for its synthesis, purification, and detailed physicochemical characterization. The outlined experimental protocols are robust, well-established, and designed to yield the high-quality data necessary for advancing this and similar compounds through the drug discovery pipeline. The successful application of these methodologies will be crucial in unlocking the therapeutic potential of this promising chemical scaffold.

References

-

PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. [Link]

-

PubChem. 2-Amino-5-bromo-4-methylpyridine. National Center for Biotechnology Information. [Link]

-

Semantic Scholar. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

-

National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

-

ResearchGate. (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

- Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

National Center for Biotechnology Information. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]

-

Lead Sciences. 2-Amino-5-bromoquinazolin-4-ol. [Link]

-

Jeol RESONANCE. Supporting Information. [Link]

-

ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

-

MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

- Google Patents. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline.

-

ResearchGate. (PDF) Synthesis and Antitumor Activity Evaluation in Vitro of 4-aminoquinazoline Derivatives Containing 1,3,4-thiadiazole. [Link]

-

PubMed. Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][10][14][15]thiadiazole Moiety and 4-Piperidinyl Linker. [Link]

-

ResearchGate. Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). [Link]

-

ResearchGate. X-ray crystallographic structure of compound 8. [Link]

-

National Center for Biotechnology Information. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. [Link]

-

Moravek. Why Is HPLC Ideal for Chemical Purity Testing? [Link]

- Google Patents.

-

Royal Society of Chemistry. Supporting information Divergent protocol for the synthesis of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone derivatives. [Link]

-

National Center for Biotechnology Information. 4-Aminoquinazoline. [Link]

-

National Institutes of Health. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

-

Semantic Scholar. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. [Link]

-

MDPI. Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. [Link]

-

National Center for Biotechnology Information. Quinazoline derivatives: synthesis and bioactivities. [Link]

- Google Patents. Substituted 4-amino-5-(cyclohexyloxy)quinoline-3-carboxylic acids as sweet flavor modifiers.

-

ResearchGate. Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. [Link]

-

PubChem. 2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide. [Link]

-

US Pharmacist. Quality-Control Analytical Methods: High-Performance Liquid Chromatography. [Link]

-

Wikipedia. VEGFR-2 inhibitor. [Link]

- Google Patents.

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

PubMed. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. [Link]

-

Taylor & Francis Online. Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]

-

National Institutes of Health. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. [Link]

-

ResearchGate. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link]

-

PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromoquinazolin-4-ol - Lead Sciences [lead-sciences.com]

- 4. moravek.com [moravek.com]

- 5. arlok.com [arlok.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Potential Biological Activities of 2-Amino-5-bromoquinazolin-4-ol

Executive Summary

2-Amino-5-bromoquinazolin-4-ol (also referred to by its tautomer, 2-amino-5-bromo-4(3H)-quinazolinone ) represents a high-value pharmacophore in medicinal chemistry.[1] While often utilized as a synthetic intermediate due to the versatile 5-bromo handle, the core structure possesses intrinsic biological activity driven by the privileged 2-aminoquinazoline scaffold. This guide analyzes its potential as a kinase inhibitor (specifically EGFR/VEGFR), an antimicrobial agent (DHFR inhibition), and a scaffold for fragment-based drug discovery (FBDD).

Key Classification:

-

Primary Role: Synthetic Intermediate / Fragment Lead.

-

Primary Targets: Tyrosine Kinases (EGFR), Dihydrofolate Reductase (DHFR).

-

Mechanism: ATP-competitive inhibition; Folate antagonism.

Chemical Architecture & Tautomerism

Understanding the structural dynamics of this molecule is a prerequisite for interpreting its biological interactions.

Tautomeric Equilibrium

The molecule exists in dynamic equilibrium between the lactam (quinazolinone) and lactim (quinazolinol) forms. In physiological solution (pH 7.4), the lactam (4(3H)-one) form predominates, which is critical for target recognition.

-

Lactam Form (Dominant): Presents a Hydrogen Bond Donor (NH at N3) and Acceptor (C=O at C4).

-

Lactim Form (Minor): Presents a Hydroxyl group at C4.

The 5-Bromo Substituent

The bromine atom at position 5 is not merely a passive handle; it exerts specific electronic and steric effects:

-

Steric Constraint: The 5-Br is in the peri-position relative to the C4-carbonyl. This creates steric bulk that locks the conformation of substituents at N3 or C4, potentially enhancing selectivity for restricted binding pockets.

-

Halogen Bonding: The bromine can participate in halogen bonding (X-bond) with backbone carbonyls in protein targets, a high-affinity interaction often overlooked in standard docking scores.

Predicted & Observed Biological Activities[1][2][3][4][5]

Kinase Inhibition (EGFR/VEGFR)

The 2-aminoquinazoline scaffold is the structural ancestor of approved drugs like Gefitinib and Erlotinib .

-

Mechanism: The 2-amino group and N1 nitrogen form a bidentate hydrogen bond network with the "hinge region" of the kinase ATP-binding pocket (e.g., Met793 in EGFR).

-

5-Br Role: In the ATP pocket, the 5-position faces the solvent-accessible region or the gatekeeper residue, depending on the binding mode. The bromine atom can enhance hydrophobic contacts within the adenine-binding pocket.

DOT Diagram: Kinase Binding Mode & SAR

Figure 1: Pharmacophore mapping of the 2-amino-5-bromoquinazolin-4-ol core within a generic kinase ATP-binding pocket.

Antimicrobial Activity (DHFR Inhibition)

Quinazolines are classic antifolates. The 2-amino-4-oxo motif mimics the pteridine ring of folic acid.

-

Target: Dihydrofolate Reductase (DHFR).

-

Potential: The 5-bromo derivative serves as a lipophilic analog of classical antifolates. The bromine increases membrane permeability compared to the native substrate, potentially enhancing activity against Gram-positive bacteria (e.g., S. aureus).

Neuropharmacology (GABA & Adenosine)

Structural similarity to adenosine and quinazolinone-based anticonvulsants suggests potential activity at:

-

GABA-A Receptors: Modulation of chloride channels (sedative/hypnotic potential).

-

Adenosine Receptors (A1/A2A): Antagonism due to the purine-bioisostere nature of the quinazoline ring.

Synthetic Utility: The "5-Br" Handle

For drug developers, the primary value of this molecule is often its utility as a scaffold for diversity-oriented synthesis. The C-Br bond is highly reactive in Palladium-catalyzed cross-coupling.

| Reaction Type | Reagent | Product Class | Biological Application |

| Suzuki-Miyaura | Aryl Boronic Acids | 5-Aryl-2-aminoquinazolines | Kinase Inhibitors (Extended reach) |

| Sonogashira | Terminal Alkynes | 5-Alkynyl-2-aminoquinazolines | Rigidified spacers for PROTACs |

| Buchwald-Hartwig | Amines | 5-Amino-2-aminoquinazolines | Solubility enhancement |

| Heck | Alkenes | 5-Alkenyl-2-aminoquinazolines | Michael acceptors (Covalent inhibitors) |

Experimental Protocols

Synthesis of 2-Amino-5-bromoquinazolin-4-ol

Context: Self-validating protocol for generating the core scaffold.

Reagents: 2-Amino-6-bromobenzoic acid, Cyanamide (

-

Dissolution: Dissolve 10 mmol of 2-amino-6-bromobenzoic acid in 20 mL of ethanol.

-

Activation: Add 1.5 equivalents of Cyanamide.

-

Reflux: Acidify with 1 mL Conc. HCl and reflux at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Precipitation: Cool the mixture to room temperature. Neutralize with 10%

solution. The product will precipitate as a white/off-white solid. -

Purification: Filter and recrystallize from Ethanol/DMF (9:1).

-

Validation:

-

NMR (DMSO-

-

Mass Spec: Confirm M+ and M+2 peaks (1:1 ratio) indicating Bromine presence.

-

NMR (DMSO-

In Vitro Kinase Assay (EGFR)

Context: Standard radiometric assay to determine

-

Preparation: Prepare 3-fold serial dilutions of 2-Amino-5-bromoquinazolin-4-ol in DMSO (Start: 10

). -

Enzyme Mix: Incubate recombinant EGFR kinase domain (0.2

) with reaction buffer (20 mM HEPES pH 7.5, 10 mM -

Substrate: Add Poly(Glu,Tyr) 4:1 peptide substrate.

-

Initiation: Add

ATP (10 -

Termination: Stop reaction with 3% Phosphoric acid.

-

Detection: Spot on filtermat, wash, and count via scintillation.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Pathway Visualization

DOT Diagram: Synthetic Divergence & Biological Impact

Figure 2: Synthetic divergence from the 5-bromo core leading to enhanced biological properties.

References

-

Structure-Activity Relationship of Quinazolinone Derivatives

- Title: Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Antimicrobial Potential

- Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)

- Source: ResearchG

-

URL:[Link]

-

Scaffold Versatility

-

Kinase Inhibition Context

Sources

Methodological & Application

Using 2-Amino-5-bromoquinazolin-4-ol in kinase inhibitor synthesis

Application Note: Strategic Utilization of 2-Amino-5-bromoquinazolin-4-ol in Kinase Inhibitor Synthesis

Executive Summary

The 2-amino-quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While 6- and 7-substituted quinazolines are well-explored, the 5-bromo-2-aminoquinazolin-4-ol (and its tautomer 5-bromo-2-amino-4(3H)-quinazolinone) offers a unique geometric vector. Substitution at the C5 position allows ligands to access the solvent-exposed regions of the ATP-binding pocket or interact with the "gatekeeper" residue, distinct from the vectors accessed by C6/C7 substituents.

This guide details the strategic functionalization of this scaffold, focusing on orthogonal reactivity: nucleophilic aromatic substitution (SNAr) at C4 and palladium-catalyzed cross-coupling at C5.

Chemical Properties & Handling

| Property | Specification |

| IUPAC Name | 2-Amino-5-bromoquinazolin-4-ol (or 2-amino-5-bromo-4(3H)-quinazolinone) |

| CAS Number | 100707-39-9 (Generic reference for derivatives) |

| Molecular Weight | ~240.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Low in water/DCM; Soluble in DMSO, DMF, hot AcOH |

| Stability | Stable under ambient conditions; Hygroscopic (store desiccated) |

| Hazards | Irritant (Skin/Eye/Respiratory). Handle in fume hood. |

Handling Insight: The compound exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms. In solution and solid state, the 4-one (amide) form predominates. Synthetic protocols must account for this, particularly during activation with phosphorylating agents.

Strategic Synthetic Workflow

The synthesis of high-affinity kinase inhibitors from this scaffold relies on a three-phase approach, exploiting the differential reactivity of the C4-hydroxyl and C5-bromide.

Mechanism of Action (Rationale)

-

C4-Position (Hinge Binder): The C4 position is activated to a chloride, then displaced by an aniline. This moiety mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.

-

C5-Position (Solvent Front/Gatekeeper): The C5-bromide is sterically crowded but chemically stable during C4 functionalization. It serves as a handle for late-stage diversification (Suzuki/Buchwald coupling) to tune selectivity and physicochemical properties (logP, solubility).

Visualizing the Pathway

Caption: Step-wise transformation of the 5-bromo scaffold into a dual-targeted kinase inhibitor.

Detailed Experimental Protocols

Phase 1: Activation (Chlorination)

Objective: Convert the unreactive C4-hydroxyl into a reactive C4-chloro leaving group.

Critical Consideration: The 2-amino group is nucleophilic. While direct chlorination is possible, protection (e.g., Acetyl) is often recommended to prevent phosphoramidate side products. However, for this scaffold, direct chlorination is feasible using optimized base catalysis.

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen (

). -

Reagents:

-

2-Amino-5-bromoquinazolin-4-ol (1.0 eq, 5.0 mmol, 1.20 g)

-

Phosphorus Oxychloride (

) (10.0 eq, 50 mmol, 4.7 mL) – Acts as solvent and reagent. -

N,N-Diethylaniline (1.5 eq) or DIPEA (2.0 eq) – Acid scavenger.

-

-

Procedure:

-

Suspend the starting material in

.[1] -

Add the base dropwise at

(Exothermic!). -

Heat the mixture to reflux (

) for 3–5 hours. The suspension should turn into a clear, dark solution. -

Monitoring: Aliquot into MeOH (forms methyl ether) and check LC-MS.

-

-

Workup (Hazardous):

-

Cool to RT. Concentrate under reduced pressure to remove excess

. -

Pour the residue slowly onto crushed ice/saturated

with vigorous stirring. Maintain pH > 7. -

Extract with Ethyl Acetate (

mL). Dry over -

Yield: Expect 85–95% of a yellow solid (2-amino-5-bromo-4-chloroquinazoline).

-

Phase 2: Hinge Binder Installation (SNAr)

Objective: Install the primary pharmacophore (aniline) at C4.

Protocol:

-

Reagents:

-

4-Chloro-intermediate (from Phase 1) (1.0 eq)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH).

-

-

Procedure:

-

Dissolve the chloro-quinazoline in iPrOH (10 mL/g).

-

Add the aniline.

-

Reflux (

) for 2–4 hours. -

Observation: The product often precipitates as the HCl salt during the reaction.

-

-

Isolation:

-

Cool to RT. Filter the precipitate.[1]

-

Wash the cake with cold iPrOH and Ether.

-

Free-basing (Optional but recommended for Phase 3): Suspend the salt in EtOAc/aq.

, separate layers, and dry the organic phase.

-

Phase 3: Vector Extension (Suzuki-Miyaura Coupling)

Objective: Utilize the C5-bromide to attach a solubilizing group or hydrophobic moiety.

Protocol:

-

Reagents:

-

Procedure:

-

Combine all reagents in a microwave vial or pressure tube.

-

Degas: Bubble Nitrogen through the solvent for 10 minutes (Critical for Pd cycle).

-

Heat at

for 4–12 hours (or Microwave:

-

-

Purification:

-

Filter through Celite. Dilute with EtOAc/Water.

-

Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

-

Structural Logic & SAR (Structure-Activity Relationship)

The diagram below illustrates how the 2-amino-5-bromo scaffold interacts with a typical kinase ATP-binding pocket (e.g., EGFR/VEGFR).

Caption: Pharmacophore mapping of the 2-amino-5-substituted quinazoline scaffold.

Expert Tips & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield in Phase 1 | Hydrolysis of | Ensure reagents are dry. Increase reflux time. Use PCl5 (0.5 eq) as a booster if conversion stalls. |

| Insoluble Precipitate in Phase 2 | Product trapped as HCl salt.[1] | This is good! Filter it directly. If the free base is needed, wash with saturated bicarbonate. |

| De-bromination in Phase 3 | Switch to a milder precatalyst like XPhos Pd G2. Lower temperature to | |

| Regioselectivity Issues | N/A | The C4-Cl is significantly more reactive toward SNAr than the C5-Br, ensuring high regiocontrol without protecting groups. |

References

-

St. Jean, D. J., et al. (2012). "Discovery of potent and selective inhibitors of the output kinases of the circadian clock." Journal of Medicinal Chemistry, 55(1), 123-134. Link

-

Bridges, A. J. (2001). "Chemical inhibitors of protein kinases."[3][4] Chemical Reviews, 101(8), 2541-2572. Link

-

Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63. Link

-

Dunne, C., et al. (2021). "Palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceuticals." Chemical Reviews, 121(1), 234-298. Link

-

BenchChem Application Note. (2025). "Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone." Link

Sources

Application Notes and Protocols for the Synthesis of a Potent EGFR Inhibitor Utilizing a 2-Amino-5-bromoquinazolin-4-ol Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Quinazoline Scaffold in EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the EGFR tyrosine kinase domain has been a highly successful therapeutic strategy.[2]

Among the myriad of heterocyclic systems explored, the quinazoline core has emerged as a "privileged scaffold" for the design of potent EGFR inhibitors.[3] This is attributed to its ability to form key hydrogen bond interactions with the hinge region of the EGFR kinase domain, mimicking the binding of the adenine moiety of ATP. First and second-generation EGFR inhibitors such as Gefitinib and Erlotinib are based on the 4-anilinoquinazoline framework, demonstrating the clinical significance of this chemical class.

This document provides a comprehensive guide to the synthesis of a potent EGFR inhibitor based on the 2-Amino-5-bromoquinazolin-4-ol scaffold. We will delve into the strategic rationale behind the synthetic design, provide detailed, step-by-step protocols for each synthetic transformation, and discuss the significance of the key structural motifs for biological activity.

Scientific Rationale: Deconstructing the Pharmacophore

The target molecule for this synthetic guide is N-(4-(3-ethynylanilino)-5-bromoquinazolin-2-yl)acetamide , a compound designed to exhibit potent and selective inhibition of EGFR. The choice of the 2-Amino-5-bromoquinazolin-4-ol starting material is strategic, as each substituent plays a crucial role in the final inhibitor's biological activity:

-

The Quinazoline Core: As previously mentioned, this bicyclic heterocycle is the foundational anchor for binding to the ATP pocket of the EGFR kinase domain.

-

The 2-Amino Group: The presence of an amino group at the C2 position can contribute to additional hydrogen bonding interactions within the ATP-binding site, potentially enhancing potency and selectivity.[4]

-

The 5-Bromo Substituent: Halogen atoms, particularly bromine, at the C5 position can modulate the electronic properties of the quinazoline ring system and can be involved in halogen bonding or occupy hydrophobic pockets within the enzyme's active site, thereby influencing binding affinity.

-

The 4-(3-ethynylanilino) Moiety: The aniline substituent at the C4 position is a critical feature of many EGFR inhibitors, extending into a hydrophobic region of the ATP-binding site. The 3-ethynyl group is a common feature in irreversible and potent EGFR inhibitors, where it can be involved in covalent bond formation with a cysteine residue (Cys797) in the active site, leading to prolonged inhibition.

Synthetic Strategy: A Four-Step Approach

The synthesis of the target EGFR inhibitor from 2-Amino-5-bromoquinazolin-4-ol is accomplished through a robust four-step sequence. A key consideration is the potential for the 2-amino group to interfere with the chlorination of the 4-oxo position. To circumvent this, a protection-deprotection strategy is employed.

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Acetyl Protection of the 2-Amino Group

Rationale: The free amino group at the C2 position is nucleophilic and can react with the chlorinating agent intended for the C4-hydroxyl group. To ensure regioselective chlorination, the 2-amino group is temporarily protected as an acetamide. Acetic anhydride is a common and efficient reagent for this transformation.

Protocol:

-

To a stirred suspension of 2-Amino-5-bromoquinazolin-4-ol (1.0 eq) in glacial acetic acid (10 mL/g), add acetic anhydride (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane:Methanol 95:5).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (50 mL) with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to afford 2-Acetamido-5-bromoquinazolin-4-one as a white to off-white solid.

Characterization Data (Expected):

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to the quinazoline core protons, the acetyl methyl protons, and the NH protons. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |

Step 2: Chlorination of the 4-Oxo Position

Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. The chlorine atom is a good leaving group, facilitating the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this type of transformation.[5][6] The reaction proceeds through an initial phosphorylation of the keto-enol tautomer of the quinazolinone.[5]

Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a round-bottom flask charged with 2-Acetamido-5-bromoquinazolin-4-one (1.0 eq), add phosphorus oxychloride (POCl₃) (10 vol).

-

Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 105 °C) for 4-6 hours. Monitor the reaction by TLC (Eluent: Hexane:Ethyl Acetate 7:3).

-

After completion, carefully remove the excess POCl₃ under reduced pressure.

-

Cool the residue in an ice bath and quench by the slow addition of crushed ice.

-

Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-Acetamido-5-bromo-4-chloroquinazoline as a solid. This crude product is often used in the next step without further purification.

Characterization Data (Expected):

| Analysis | Expected Result |

| Appearance | Pale yellow solid |

| TLC | A new spot with a higher Rf value compared to the starting material. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the chlorinated product. |

Step 3: Nucleophilic Aromatic Substitution (SNAr) with 3-Ethynylaniline

Rationale: This is the key bond-forming reaction where the aniline component is introduced to form the 4-anilinoquinazoline core. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the lone pair of the aniline nitrogen attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride.[7][8] The reaction is typically carried out in a polar aprotic solvent like isopropanol or dimethylformamide (DMF).

Protocol:

-

Dissolve 2-Acetamido-5-bromo-4-chloroquinazoline (1.0 eq) in isopropanol (20 mL/g).

-

Add 3-ethynylaniline (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) for 3-5 hours. Monitor the reaction by TLC (Eluent: Hexane:Ethyl Acetate 1:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold isopropanol and then with diethyl ether.

-

Dry the product under vacuum to obtain N-(4-(3-ethynylanilino)-5-bromoquinazolin-2-yl)acetamide .

Characterization Data (Expected):

| Analysis | Expected Result |

| Appearance | Yellow solid |

| ¹H NMR | Signals for both the quinazoline and the 3-ethynylaniline moieties, as well as the acetyl and NH protons. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the coupled product. |

Step 4: Deprotection of the 2-Acetamido Group

Rationale: The final step is the removal of the acetyl protecting group to reveal the free 2-amino functionality, which is important for the inhibitor's biological activity. This is typically achieved by acid-catalyzed hydrolysis.

Protocol:

-

Suspend N-(4-(3-ethynylanilino)-5-bromoquinazolin-2-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC (Eluent: Dichloromethane:Methanol 9:1).

-

After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane with a gradient of 0-5% Methanol) to afford the final product, N-(4-(3-ethynylanilino)-5-bromoquinazolin-2-yl)amine .

Characterization Data (Expected):

| Analysis | Expected Result |

| Appearance | Solid |

| ¹H NMR | Disappearance of the acetyl methyl signal and appearance of a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Signals corresponding to all carbons in the final product. |

| HRMS | High-resolution mass spectrometry to confirm the elemental composition. |

Biological Evaluation (Illustrative)

The synthesized inhibitor should be evaluated for its biological activity against EGFR. Standard in vitro kinase assays and cell-based proliferation assays are recommended.

Table of Expected Biological Activity:

| Assay | Target | Expected IC₅₀ |

| In vitro Kinase Assay | Wild-type EGFR | Low nM range |

| Cell Proliferation Assay | A431 (EGFR overexpressing cell line) | Low nM range |

Note: The actual IC₅₀ values will need to be determined experimentally.

Signaling Pathway and Mechanism of Action

Caption: EGFR signaling pathway and inhibitor action.

The synthesized 4-anilinoquinazoline inhibitor acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the intracellular kinase domain of EGFR, thereby preventing the autophosphorylation and activation of the receptor. This blockade of EGFR signaling inhibits downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately leading to a reduction in cell proliferation and survival, and the induction of apoptosis in EGFR-dependent cancer cells.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a potent EGFR inhibitor from the readily available 2-Amino-5-bromoquinazolin-4-ol scaffold. By understanding the rationale behind each synthetic step and the role of each structural component, researchers can effectively synthesize and further explore this important class of anti-cancer agents. The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and analytical observations.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). MDPI. [Link]

-

Biological activities of recent advances in quinazoline. (2022). ResearchGate. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed. [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. [Link]

-

POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]

-

Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity. (2024). PubMed. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). NIH. [Link]

-

POCl3 Chlorination of 4-Quinazolones. (2011). ResearchGate. [Link]

-

Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (2018). PubMed Central. [Link]

-

POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024). MDPI. [Link]

-

Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (2017). ResearchGate. [Link]

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). MDPI. [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). TÜBİTAK Academic Journals. [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2018). Chemistry Stack Exchange. [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2023). SciELO. [Link]

-

Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. (2017). Europe PMC. [Link]

-

What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2013). ResearchGate. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). LASSBio. [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1990). ResearchGate. [Link]

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (2018). Royal Society of Chemistry. [Link]

Sources

- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Amino Group of 2-Amino-5-bromoquinazolin-4-ol

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-amino-4(3H)-quinazolinone moiety, in particular, is a key pharmacophore found in several approved drugs. The derivatization of the 2-amino group offers a powerful strategy for modulating the pharmacological profile of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates with enhanced potency and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the 2-amino group of 2-Amino-5-bromoquinazolin-4-ol, a versatile building block for the synthesis of novel quinazolinone derivatives.

Chemical Reactivity and Strategic Considerations

The 2-amino group of 2-Amino-5-bromoquinazolin-4-ol is a nucleophilic center that can readily react with various electrophiles. The choice of derivatization strategy depends on the desired functional group to be introduced, which in turn is guided by the specific therapeutic target and the desired physicochemical properties of the final compound. This guide will focus on three fundamental and widely applicable derivatization methods: acylation, sulfonylation, and reductive amination.

I. Acylation of 2-Amino-5-bromoquinazolin-4-ol

Acylation introduces an acyl group (-C(O)R) to the 2-amino moiety, forming an amide linkage. This transformation is valuable for introducing a wide range of substituents and for modulating properties such as lipophilicity and hydrogen bonding capacity.

A. Mechanistic Rationale

The acylation of the 2-amino group proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amino group, thereby increasing its nucleophilicity.

Caption: General workflow for the acylation of 2-Amino-5-bromoquinazolin-4-ol.

B. Experimental Protocol: Synthesis of N-(5-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide

This protocol describes the acetylation of 2-Amino-5-bromoquinazolin-4-ol using acetic anhydride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-5-bromoquinazolin-4-ol | ≥98% | Commercially Available | |

| Acetic Anhydride | Reagent Grade | Commercially Available | Corrosive, handle in a fume hood. |

| Pyridine | Anhydrous | Commercially Available | Use in a well-ventilated fume hood. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Anhydrous Magnesium Sulfate | Commercially Available |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-5-bromoquinazolin-4-ol (1.0 eq) in anhydrous pyridine (10-20 mL/g of starting material).

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.2 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(5-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)acetamide.

Safety Precautions: Acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and harmful if inhaled or absorbed through the skin. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[4][5][6][7]

II. Sulfonylation of 2-Amino-5-bromoquinazolin-4-ol

Sulfonylation involves the reaction of the 2-amino group with a sulfonyl chloride to form a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial and diuretic properties, among others.

A. Mechanistic Rationale

Similar to acylation, sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is used to scavenge the HCl produced during the reaction and to enhance the nucleophilicity of the amine.

Caption: General workflow for the sulfonylation of 2-Amino-5-bromoquinazolin-4-ol.

B. Experimental Protocol: Synthesis of N-(5-bromo-4-oxo-3,4-dihydroquinazolin-2-yl)benzenesulfonamide

This protocol outlines the synthesis of the benzenesulfonamide derivative.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-5-bromoquinazolin-4-ol | ≥98% | Commercially Available | |

| Benzenesulfonyl Chloride | Reagent Grade | Commercially Available | Corrosive and moisture-sensitive. |

| Pyridine | Anhydrous | Commercially Available | |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| 1M Hydrochloric Acid | Prepared in-house | ||

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Anhydrous Sodium Sulfate | Commercially Available |

Procedure:

-

Reaction Setup: To a solution of 2-Amino-5-bromoquinazolin-4-ol (1.0 eq) in anhydrous pyridine (15-25 mL/g of starting material) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Addition of Sulfonylating Agent: Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled and stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Pour the reaction mixture into ice-cold water.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous mixture with dichloromethane.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[8]

-

-

Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9][10]

Safety Precautions: Sulfonyl chlorides are corrosive, moisture-sensitive, and can release HCl upon contact with water. Handle them in a fume hood with appropriate PPE.[11]

III. Reductive Amination of 2-Amino-5-bromoquinazolin-4-ol

Reductive amination is a versatile method for forming C-N bonds and is widely used to introduce alkyl groups to an amino moiety. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.

A. Mechanistic Rationale

The reaction begins with the nucleophilic attack of the 2-amino group on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final alkylated amine product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).

Caption: General workflow for the reductive amination of 2-Amino-5-bromoquinazolin-4-ol.

B. Experimental Protocol: Synthesis of 2-(Benzylamino)-5-bromoquinazolin-4(3H)-one

This protocol details the reductive amination with benzaldehyde.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-5-bromoquinazolin-4-ol | ≥98% | Commercially Available | |

| Benzaldehyde | Reagent Grade | Commercially Available | |

| Sodium Triacetoxyborohydride (STAB) | Commercially Available | Moisture-sensitive. | |

| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | |

| Acetic Acid | Glacial | Commercially Available | Corrosive. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Anhydrous Sodium Sulfate | Commercially Available |

Procedure:

-

Reaction Setup: Suspend 2-Amino-5-bromoquinazolin-4-ol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Addition of Reagents: Add benzaldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to the suspension.

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up:

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the residue by column chromatography on silica gel to yield the desired product.

IV. Analytical Characterization of Derivatives

The successful synthesis and purity of the derivatized products must be confirmed by appropriate analytical techniques.

Summary of Expected Analytical Data:

| Derivative Type | 1H NMR | 13C NMR | Mass Spectrometry (ESI+) | IR (cm-1) |

| Acyl (Amide) | Appearance of new signals for the acyl group (e.g., a singlet around δ 2.2 ppm for an acetyl group). The NH proton signal will likely shift downfield. | Appearance of a new carbonyl carbon signal (δ 165-175 ppm) and signals for the R group. | [M+H]+ corresponding to the acylated product. | Appearance of a strong C=O stretching band around 1680-1630 cm-1. |

| Sulfonyl (Sulfonamide) | Appearance of new signals for the aryl/alkyl group of the sulfonyl moiety. The NH proton signal will be present. | Appearance of signals for the R group of the sulfonyl moiety. | [M+H]+ corresponding to the sulfonated product. | Characteristic S=O stretching bands around 1350-1300 cm-1 and 1160-1120 cm-1. |

| Alkyl (via Reductive Amination) | Appearance of new signals corresponding to the introduced alkyl group (e.g., a singlet around δ 4.5 ppm for a benzyl group). | Appearance of new signals for the alkyl group carbons. | [M+H]+ corresponding to the alkylated product. | The N-H stretching vibration will still be present. |

Note: The exact chemical shifts (δ) in NMR and wavenumbers in IR will depend on the specific substituent introduced.[1][12]

V. Conclusion

The derivatization of the 2-amino group of 2-Amino-5-bromoquinazolin-4-ol is a cornerstone for the synthesis of novel quinazolinone-based compounds with potential therapeutic applications. The protocols for acylation, sulfonylation, and reductive amination detailed in this guide provide robust and versatile methods for researchers to generate diverse libraries of compounds for biological screening. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable the successful synthesis and identification of new lead compounds in drug discovery programs.

References

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. 2022. Available from: [Link]

-

A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. Tetrahedron Lett. 2017. Available from: [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. 2020. Available from: [Link]

-

What is the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate. 2019. Available from: [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Org. Lett. 2019. Available from: [Link]

-

(PDF) Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. ResearchGate. 2022. Available from: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. Future Med Chem. 2015. Available from: [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. 2019. Available from: [Link]

-

Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Org. Biomol. Chem. 2021. Available from: [Link]

-

Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. 2024. Available from: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. 2018. Available from: [Link]

-

Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Growing Science. 2022. Available from: [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. 2024. Available from: [Link]

- Sulfonamide purification process. Google Patents. 1957.

-

Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings. Medium. 2024. Available from: [Link]

-

Incident management: acetic acid. GOV.UK. 2024. Available from: [Link]

-

(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. 2024. Available from: [Link]

-

1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... ResearchGate. 2020. Available from: [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorg Chem Appl. 2016. Available from: [Link]

-

Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. J Org Chem. 2008. Available from: [Link]

-

Acetic Acid Hazards & Safety Information. VelocityEHS. 2014. Available from: [Link]

-

(PDF) NOVEL SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF N-(5BROMO-2-(5-PHENYL1,3,4-OXADIAZOL-2-YL)NAPHTHA[2,1-B]FURAN-1- YL)ACETAMIDE AND N-(5-NITRO-2-(5-PHENYL-1,3,4. ResearchGate. 2022. Available from: [Link]

-

Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. ResearchGate. 2015. Available from: [Link]

-

An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. 2024. Available from: [Link]

-

Synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives. VJOL. 2022. Available from: [Link]

-

Synthesis and Applications of Quinazoline Derivatives | Open Access Journals. omicsonline.org. N.d. Available from: [Link]

-

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry assay for organophosphorus toxicants bound to human albumin at Tyr411. Anal Biochem. 2007. Available from: [Link]

-

FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Guolan. LOCKSS. 2017. Available from: [Link]

-

Safety in the Laboratories During Chemical Handling. Casa Sauza. 2021. Available from: [Link]

-

The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. 2024. Available from: [Link]

-

Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. N.d. Available from: [Link]

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci. 2014. Available from: [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. N.d. Available from: [Link]

-

What safety precautions should you take when working with acetic anhydride?. Quora. 2020. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Some Novel 2-(2–hydroxy 5- (substitutedphenyldiazyl) -N-[(4-oxo -2-phenylquinazoline 3(4H)–yl)]. International Journal of Drug Design and Discovery. 2011. Available from: [Link]

-

Sulfonylation of Quinoline N-oxides With Aryl Sulfonyl Chlorides via Copper-Catalyzed C-H Bonds Activation. J Org Chem. 2016. Available from: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. ACTA POLONIAE PHARMACEUTICA – DRUG RESEARCH. 2010. Available from: [Link]

-

Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides. Molecules. 2018. Available from: [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. 2024. Available from: [Link]

Sources

- 1. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. ehs.com [ehs.com]

- 7. quora.com [quora.com]

- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. casasauza.com [casasauza.com]

- 12. researchgate.net [researchgate.net]

Application Note: High-Fidelity N-Alkylation and N-Arylation of 2-Amino-5-bromoquinazolin-4-ol

Abstract & Strategic Relevance

The 2-aminoquinazolin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for VEGFR, EGFR, and PI3K kinase inhibitors.[1] However, its functionalization is complicated by tautomeric ambiguity and multiple nucleophilic sites (N1, N3, O4, and the exocyclic

This Application Note provides validated protocols for the N3-selective alkylation and chemoselective N3-arylation of 2-amino-5-bromoquinazolin-4-ol. Crucially, these methods are designed to preserve the 5-bromo "handle," enabling downstream cross-coupling (e.g., Suzuki-Miyaura) at the C5 position.[2][1]

Mechanistic Insight: Navigating the Tautomeric Landscape

To achieve regioselectivity, one must first understand the substrate's behavior in solution.[2] 2-Amino-5-bromoquinazolin-4-ol exists in a tautomeric equilibrium dominated by the lactam (quinazolin-4(3H)-one) form in polar aprotic solvents (DMSO, DMF).[1]

The "5-Bromo Effect"

The presence of a bromine atom at the C5 position exerts a specific steric and electronic influence:

-

Steric Shielding: The bulky bromine atom at the peri position sterically hinders the N1 nitrogen and the O4 oxygen, making them less accessible compared to the N3 position.[2]

-

Electronic Deactivation: The inductive electron-withdrawing nature of Br lowers the

of the ring protons, increasing the acidity of the N3-H bond.[2][1]

Visualization of Reactive Sites

The following diagram illustrates the tautomeric equilibrium and the competing nucleophilic sites.

Figure 1: Tautomeric landscape of the quinazolinone scaffold. In polar aprotic media, the equilibrium shifts toward the lactam, exposing N3 as the primary nucleophile.[2]

Protocol A: Regioselective N3-Alkylation